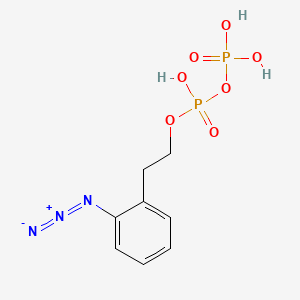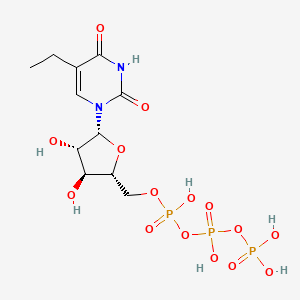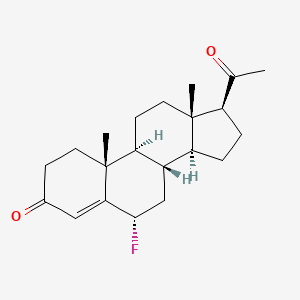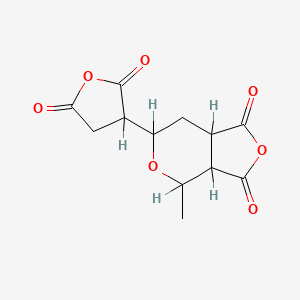![molecular formula C15H19N3O B1212090 7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1212090.png)
7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7-dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile is a pyranopyridine.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Pyridine derivatives, including compounds similar to 7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile, have been synthesized and analyzed for their structural features using spectroscopic methods and X-ray diffraction. These analyses contribute to the understanding of the molecular structure and optical properties of such compounds (Cetina et al., 2010).
Crystallography and Molecular Structure
- X-ray crystallography has been extensively used to determine the crystal structure of similar pyridine-carbonitrile compounds, revealing insights into their spatial arrangement and molecular interactions (Sharma et al., 2015). This is crucial for understanding their reactivity and potential applications in various fields.
Photosensitivity and Optical Properties
- Some pyridine derivatives have been studied for their photosensitivity and optical properties. These studies are significant in the development of optoelectronic devices, as they provide essential information on the electronic transitions and energy gaps of these compounds (Roushdy et al., 2019).
Chemical Reactions and Synthesis
- Research has focused on the synthesis of various pyridine derivatives using different chemical reactions. This knowledge is valuable for creating new compounds with potential biological, medicinal, or industrial applications (Kumar & Mashelker, 2007).
Application in Heterocyclic Compounds
- Studies have also explored the use of similar compounds in the synthesis of heterocyclic compounds, which are important in various pharmaceutical and industrial applications (Ghozlan et al., 2017).
Propiedades
Nombre del producto |
7,7-Dimethyl-2-(1-pyrrolidinyl)-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile |
|---|---|
Fórmula molecular |
C15H19N3O |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
7,7-dimethyl-2-pyrrolidin-1-yl-5,8-dihydropyrano[4,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H19N3O/c1-15(2)8-13-12(10-19-15)7-11(9-16)14(17-13)18-5-3-4-6-18/h7H,3-6,8,10H2,1-2H3 |
Clave InChI |
KOIYSPQCHPNVGU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=NC(=C(C=C2CO1)C#N)N3CCCC3)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




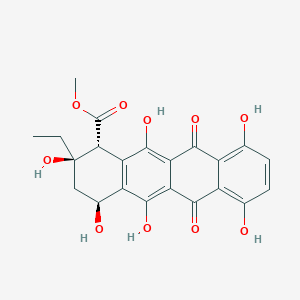
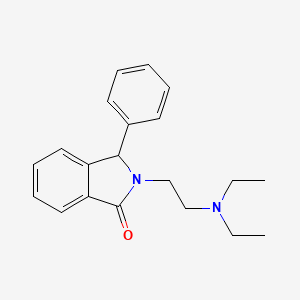
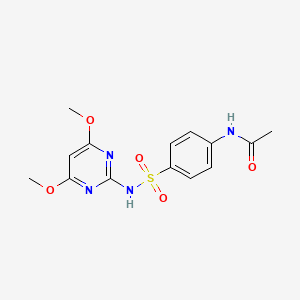
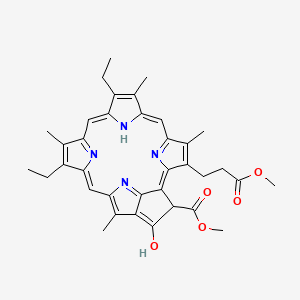
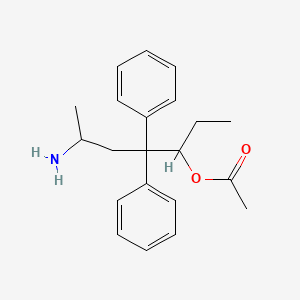
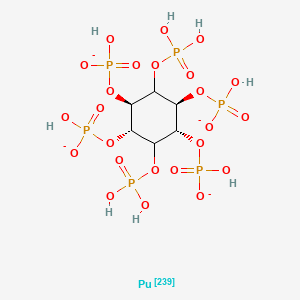

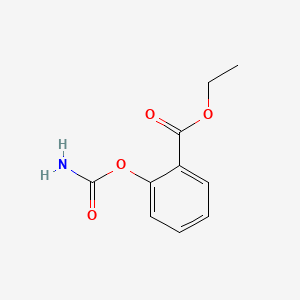
![[(5S,8R,9S,10S,13S,14S)-17-acetyloxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1212021.png)
